molecular formula C8H17N4O15P3 B10857473 6-Azauridine triphosphate (ammonium)

6-Azauridine triphosphate (ammonium)

Cat. No.: B10857473
M. Wt: 502.16 g/mol
InChI Key: NBPGGITWHCJKEL-QUUPELNDSA-N
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Description

6-Azauridine triphosphate (ammonium) is a nucleotide analog similar to uridine triphosphate. It is known for its role in studying the mechanism of RNA synthesis and transcription regulation . This compound is particularly interesting due to its structural similarity to natural nucleotides, which allows it to be incorporated into RNA, thereby influencing various biochemical processes.

Chemical Reactions Analysis

Types of Reactions

6-Azauridine triphosphate (ammonium) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in the reactions involving 6-Azauridine triphosphate (ammonium) include thiophene and other aromatic heterocycles . The reactions are typically carried out under controlled laboratory conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions include modified nucleotides that exhibit enhanced photophysical properties, making them suitable for various biochemical applications .

Mechanism of Action

Properties

Molecular Formula

C8H17N4O15P3

Molecular Weight

502.16 g/mol

IUPAC Name

azane;[[(2R,4S,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N3O15P3.H3N/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);1H3/t3-,5?,6+,7-;/m1./s1

InChI Key

NBPGGITWHCJKEL-QUUPELNDSA-N

Isomeric SMILES

C1=NN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N

Origin of Product

United States

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